5-Methoxyquinoline
Overview
Description
Synthesis Analysis
The synthesis of 5-Methoxyquinoline derivatives involves several chemical reactions, highlighting the compound's versatility and potential for further chemical modifications. For instance, 5-Methoxyquinoline and its derivatives have been synthesized through methods involving O-methylation of hydroxy isoquinoline precursors, showcasing the compound's adaptability in synthetic chemistry (Miyake et al., 2000). Another approach involves the condensation and cyclization of aniline derivatives, demonstrating the compound's role in facilitating complex chemical reactions (Jiang Jia-mei, 2010).
Molecular Structure Analysis
The molecular structure of 5-Methoxyquinoline has been characterized using various spectroscopic techniques, revealing its intricate molecular geometry and electronic configuration. Studies such as those by Bougharraf et al. (2016), which utilized X-ray powder diffraction, spectroscopy, and computational methods, provide insight into the compound's non-planar structure and the stabilizing effects of π–π stacking interactions and hydrogen bonding (Bougharraf et al., 2016).
Chemical Reactions and Properties
5-Methoxyquinoline participates in a variety of chemical reactions, demonstrating its photobasicity and ability to interact with metal ions. Roy et al. (2019) explored its photobasicity mediated by water oxidation, highlighting its potential in photochemical applications (Roy et al., 2019). Additionally, Li and Xu (2008) synthesized metalloquinolates using 5-Methoxyquinoline derivatives, indicating its utility in forming complexes with metal ions and potential applications in materials science (Li & Xu, 2008).
Scientific Research Applications
Cancer Research : Methoxy-substituted 3-formyl-2-phenylindoles, closely related to 5-Methoxyquinoline, have shown efficacy in inhibiting tubulin polymerization and disrupting microtubule assembly in human breast cancer cells. This suggests potential applications in targeted cancer therapy (Gastpar, Goldbrunner, Marko, & von Angerer, 1998).
Environmental Monitoring : 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 has been identified as a selective responder to Cd2+, making it potentially useful for measuring cadmium concentrations in waste effluents and food products (Prodi, Montalti, Zaccheroni, Bradshaw, Izatt, & Savage, 2001).
Pharmacological Effects : 5H6MQ, a derivative, acts as a hexose monophosphate shunt stimulant, indicating its potential applications in metabolic studies and perhaps in pharmacology (Baird, McCormick, & Canfield, 1986).
Drug Delivery Systems : Methoxy-modified kaolinite has been shown to selectively load 5-fluorouracil into its interlayer space, suggesting potential benefits in the oral delivery of this cancer drug (Tan, Yuan, Dong, He, Sun, & Liu, 2017).
Antiproliferative Activity : Certain compounds containing methoxyquinoline structures, such as 5-Amino-6-methoxy-2-aroylquinoline, have demonstrated potent antiproliferative activity and tubulin polymerization inhibition, indicating potential applications in antitumor therapies (Nien et al., 2010; Lee et al., 2011).
Hemotoxicity Studies : 5-hydroxyprimaquine, a related compound, contributes to the hemotoxicity of primaquine, offering insights into the side effects of certain medications (Bowman et al., 2004).
Herbicidal Potential : 8-Methoxyquinoline-5-amino acetic acid has been shown to be effective in weed control, suggesting its use as a herbicidal agent (A. E., Oke, & O. A., 2015).
Chemical Synthesis : There are various methods for synthesizing 5-alkyl substituted hydroxyquinolines, which are structurally related to 5-Methoxyquinoline, useful in various chemical synthesis applications (Hojjatie, Muralidharan, Dietz, & Freiser, 1989).
properties
IUPAC Name |
5-methoxyquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-12-10-6-2-5-9-8(10)4-3-7-11-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVRPAOFSPXEIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344086 | |
Record name | 5-Methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxyquinoline | |
CAS RN |
6931-19-7 | |
Record name | 5-Methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methoxyquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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